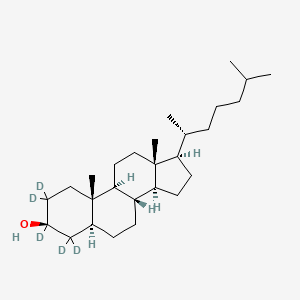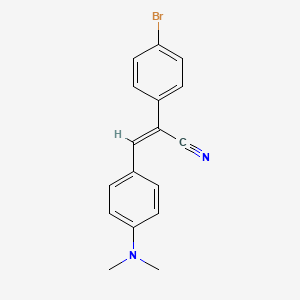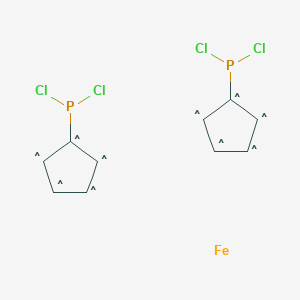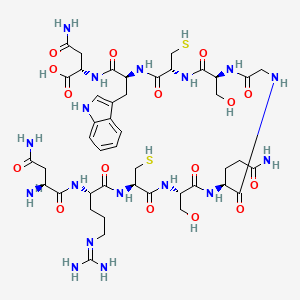
5|A-Cholestan-3|A-ol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5α-Cholestan-3β-ol-d5: is a deuterium-labeled derivative of 5α-Cholestan-3β-ol, a steroid compound. This compound is used primarily in scientific research, particularly in the fields of pharmacokinetics and metabolic profiling due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5α-Cholestan-3β-ol-d5 involves the deuteration of 5α-Cholestan-3β-ol.
Industrial Production Methods: Industrial production of 5α-Cholestan-3β-ol-d5 follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5α-Cholestan-3β-ol-d5 can undergo oxidation to form 5α-Cholestan-3-one-d5.
Reduction: It can be reduced back to its parent compound, 5α-Cholestan-3β-ol.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: 5α-Cholestan-3-one-d5
Reduction: 5α-Cholestan-3β-ol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5α-Cholestan-3β-ol-d5 is used as a standard in lipid analysis using high-performance liquid chromatography (HPLC) due to its stable isotope labeling .
Biology: It is employed in studies involving lipid metabolism and the role of cholesterol derivatives in biological systems .
Medicine: The compound is used in pharmacokinetic studies to understand the metabolic pathways and the effects of deuterium substitution on drug metabolism .
Industry: In the pharmaceutical industry, it is used in the development of new drugs and in the study of drug interactions and stability .
Mechanism of Action
The mechanism of action of 5α-Cholestan-3β-ol-d5 involves its interaction with biological molecules in a manner similar to its non-deuterated counterpart. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion (ADME) properties . The compound can bind to specific proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
5α-Cholestan-3β-ol: The non-deuterated form of the compound.
5α-Cholestan-3-one: An oxidized derivative of 5α-Cholestan-3β-ol.
5α-Cholestane: A saturated hydrocarbon derivative of cholesterol.
Uniqueness: 5α-Cholestan-3β-ol-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and pharmacokinetics. The presence of deuterium atoms can lead to differences in the compound’s behavior in biological systems, making it a valuable tool for researchers .
Properties
Molecular Formula |
C27H48O |
|---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D |
InChI Key |
QYIXCDOBOSTCEI-PFPUTWTGSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)


![2-({5-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053238.png)
![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)



![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)


